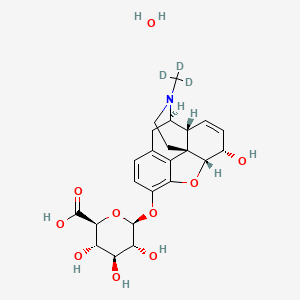

吗啡-D3-3-β-D-葡萄糖醛酸苷溶液

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Morphine-D3-3-beta-D-glucuronide is a metabolite of morphine . Morphine metabolism leads to the production of two predominant metabolites, morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) . This metabolism involves uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of morphine .

Synthesis Analysis

The synthesis of Morphine-D3-3-beta-D-glucuronide involves the metabolism of morphine by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of morphine .Chemical Reactions Analysis

Morphine-D3-3-beta-D-glucuronide is produced through the metabolism of morphine, specifically through the action of uridine 5’-diphospho-glucuronosyltransferases (UGTs) which add a glucuronide moiety to the C3 or C6 position of morphine .科学研究应用

药代动力学和代谢

吗啡在体内广泛代谢形成各种葡萄糖醛酸苷,包括吗啡-3-葡萄糖醛酸苷 (M-3-G) 和吗啡-6-葡萄糖醛酸苷 (M-6-G),其中 M-6-G 是有效的代谢物,对吗啡的镇痛作用有显着贡献。这种生物转化是由葡萄糖醛酸化作用促进的,该过程涉及葡萄糖醛酸转移酶。M-6-G 的效力和镇痛作用一直是人们关注的主题,这突出了了解吗啡代谢途径以优化其治疗用途的重要性 (Oguri, 2000)。

在疼痛管理中的作用

吗啡及其葡萄糖醛酸苷,特别是 M-6-G,在疼痛管理中起着至关重要的作用。M-6-G 以其强大的 µ 受体激动剂活性而闻名,在吗啡给药后观察到的镇痛作用中起主要作用。研究表明,M-6-G 可能负责很大一部分镇痛作用,这突出了在临床环境中考虑其活性的必要性,特别是在肾功能不全的患者中,其积累可能影响吗啡的剂量和疗效 (Klimas & Mikus, 2014)。

镇痛药的开发

对吗啡葡萄糖醛酸苷的研究为开发具有更安全特性和改进药代动力学性质的新型镇痛药铺平了道路。例如,探索 M-6-G 及其类似物旨在创造保留最佳镇痛作用同时减少与传统阿片类药物相关的副作用的止痛药。这种方法涉及动态药物化学和对药物代谢的理解,以提高这些化合物的生物利用度和有效性 (Cashman & Macdougall, 2005)。

作用机制

Target of Action

Morphine-D3-3-beta-D-glucuronide is a metabolite of morphine . Instead, it interacts with other receptors, such as glycine and/or GABA receptors .

Mode of Action

The compound’s interaction with its targets results in some action as a convulsant .

Biochemical Pathways

The binding of opioid peptides with β-D-glucose by an O-β-linkage has been shown to enhance their brain penetration via the glucose transporter GLUT-1 pathway . It is suggested that Morphine-D3-3-beta-D-glucuronide could also cross the blood-brain barrier by binding the GLUT-1 transporter .

Pharmacokinetics

It is known that morphine-d3-3-beta-d-glucuronide is a primary plasma and urinary metabolite of the opiate analgesic morphine . This suggests that it is produced in the body as morphine is metabolized, and it is excreted in urine.

Result of Action

The result of the compound’s action is primarily convulsant activity . This means it can cause seizures or convulsions .

安全和危害

未来方向

属性

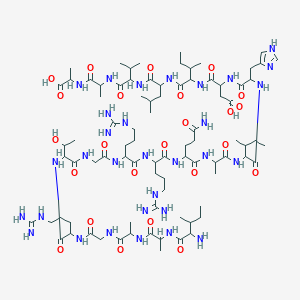

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO9.H2O/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30;/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30);1H2/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXDFTDTRJWDOR-TYFKZZAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)

![5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide](/img/structure/B589781.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)

![(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine](/img/structure/B589788.png)

![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)